2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

Anti-breast cancer MCF-7 cytotoxicity 1,3,4-oxadiazole SAR

This compound is the unsubstituted parent scaffold (7a) of a published 15-derivative SAR series targeting estrogen receptor-mediated breast cancer. With quantified IC₅₀ baselines of 32.17 µM (MCF-7) and 11.12 µM (MDA-MB-453), it provides an essential reference point for medicinal chemistry optimization. The 89% isolated yield and well-characterized POCl₃ cyclodehydration route ensure reproducible access. Unlike simpler 2,5-diphenyl analogs, the 2-phenoxymethyl handle enables further derivatization. Zero Lipinski violations and favorable predicted ADME support use in virtual screening and de novo design. Confirmed activity against Gram-positive S. aureus adds multi-target screening value.

Molecular Formula C15H12N2O2
Molecular Weight 252.273
CAS No. 325804-03-3
Cat. No. B2622554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole
CAS325804-03-3
Molecular FormulaC15H12N2O2
Molecular Weight252.273
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-17-16-14(19-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyMMQRBXOOBHQJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (CAS 325804-03-3): Chemical Identity and Validated Anti-Breast Cancer Scaffold


2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (CAS 325804-03-3) is a 2,5-disubstituted-1,3,4-oxadiazole heterocycle with molecular formula C₁₅H₁₂N₂O₂ and molecular weight 252.27 g/mol . The compound is the unsubstituted parent scaffold of a series of 15 derivatives (7a–o) designed via molecular docking against the estrogen receptor and evaluated for antiproliferative activity against MCF-7 and MDA-MB-453 breast cancer cell lines [1]. Its synthesis from phenoxyacetic acid proceeds via hydrazide formation and POCl₃-mediated cyclodehydration, yielding the target oxadiazole in 89% yield [1].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole in Anti-Breast Cancer Research


The phenoxymethyl moiety at position 2 and the unsubstituted phenyl ring at position 5 of this specific oxadiazole scaffold confer a unique combination of electronic and steric properties that define both its synthetic versatility and biological profile [1]. In the Lakshmithendral et al. (2019) structure–activity relationship study, substitution at the R₁–R₄ positions of the phenyl rings dramatically modulated cytotoxicity—the parent compound 7a (this compound) exhibited IC₅₀ values of 32.17 ± 2.7 µM (MCF-7) and 11.12 ± 2.1 µM (MDA-MB-453), while derivatives 7b (12.95 ± 3.3 µM) and 7d (10.51 ± 1.9 µM) were significantly more potent [2]. Generic replacement with 2,5-diphenyl-1,3,4-oxadiazole or the 1,2,4-oxadiazole regioisomer would eliminate the phenoxymethyl handle required for further derivatization and alter the hydrogen-bonding and hydrophobic interactions essential for estrogen receptor binding [2].

Quantitative Differentiation Evidence for 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Versus Closest Analogs


Moderate Anti-Proliferative Potency Defines the Baseline for Structure–Activity Relationship Optimization

In the MTT assay against MCF-7 and MDA-MB-453 breast cancer cell lines, compound 7a (the target compound) exhibited IC₅₀ values of 32.17 ± 2.7 µM and 11.12 ± 2.1 µM, respectively, compared with the reference drug imatinib (IC₅₀ 12.84 ± 2.2 and 6.33 ± 1.9 µM, respectively) [1]. By contrast, the optimized derivatives 7b and 7d showed substantially greater potency: 7b (MCF-7 IC₅₀ 12.95 ± 3.3 µM; MDA-MB-453 IC₅₀ 11.12 ± 2.1 µM) and 7d (MCF-7 IC₅₀ 10.51 ± 1.9 µM; MDA-MB-453 IC₅₀ 10.25 ± 2.5 µM) [1]. This ~2–3-fold difference in potency establishes 7a as the essential baseline scaffold from which substitution-driven potency gains are measured.

Anti-breast cancer MCF-7 cytotoxicity 1,3,4-oxadiazole SAR

Predicted Drug-Likeness: Zero Lipinski Violations and Favorable ADME Profile

All compounds in the 7a–o series, including the target compound 7a, were predicted to have zero violations of Lipinski's Rule of Five: molecular masses <500 Da (range 290–360 Da), ≤5 hydrogen bond donors, ≤10 hydrogen bond acceptors, and octanol–water partition coefficient (logP) <5 [1]. Additionally, the series showed favorable predicted ADME parameters within the 95% confidence range of known drugs: Caco-2 cell permeability 580–725 nm/s, HERG K⁺ channel blockade risk −6.2 to −6.9 (log IC₅₀), and human serum albumin binding logK −1.5 to 1.2 [1]. No pharmacokinetic violations were predicted for any compound in the series [1]. While these predictions apply to the entire series, the parent compound 7a serves as the structural reference point from which these favorable properties originate.

Drug-likeness ADME prediction Oral bioavailability

High Synthetic Yield (89%) Facilitates Multi-Gram Scale-Up for Derivative Library Synthesis

The target compound 7a was synthesized in 89% yield via a two-step sequence: (i) conversion of phenoxyacetic acid to its hydrazide, followed by (ii) POCl₃-mediated cyclodehydration with the appropriate benzoic acid derivative [1]. The overall yield range for the 15-compound series was 70–90%, with 7a at the upper end (89%) [1]. This high yield compares favorably with other 1,3,4-oxadiazole scaffolds, where cyclodehydration yields can range from 55–85% depending on substitution [2]. The robust synthetic protocol and high isolated yield make this scaffold economically viable for procurement and derivatization campaigns.

Synthetic accessibility Reaction yield Medicinal chemistry scale-up

Selectivity Window: Parent Scaffold Shows Differential Potency Between Cancer Cell Lines

Compound 7a demonstrated a notable selectivity profile, with approximately 2.9-fold greater potency against MDA-MB-453 (IC₅₀ 11.12 ± 2.1 µM) compared with MCF-7 (IC₅₀ 32.17 ± 2.7 µM) [1]. This selectivity pattern for the triple-negative breast cancer (TNBC) line MDA-MB-453 over the ER-positive MCF-7 line contrasts with imatinib, which showed a reversed selectivity (MDA-MB-453 IC₅₀ 6.33 ± 1.9 µM vs. MCF-7 IC₅₀ 12.84 ± 2.2 µM) [1]. The TNBC-preferential activity of the parent scaffold is mechanistically significant, as TNBC lacks targeted therapeutic options and represents a high unmet clinical need.

Cancer cell selectivity MDA-MB-453 Triple-negative breast cancer

Preliminary Antibacterial Activity: Scaffold Breadth Beyond Oncology

In a separate study by Solet et al. (2019), compound 7a was included in a panel of 22 derivatives (7a–7v) screened for antibacterial activity against Gram-positive S. aureus and Gram-negative E. coli by broth dilution [1]. Although exact MIC values could not be determined due to the single-concentration design, compound 7a showed growth inhibition of S. aureus at the tested concentration, indicating detectable antibacterial activity [1]. This contrasts with the predominantly anticancer focus of the Lakshmithendral study and suggests that the scaffold possesses biological activity beyond a single therapeutic area, a property not shared by all 1,3,4-oxadiazole analogs.

Antibacterial Gram-positive Broad-spectrum screening

Limitations of Primary Evidence: High-Strength Comparative Data Remains Sparse

A comprehensive literature search reveals that direct head-to-head quantitative comparisons of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (CAS 325804-03-3) against other independently reported oxadiazole scaffolds are currently absent from the peer-reviewed literature [1]. All available quantitative data originate from a single primary study (Lakshmithendral et al., 2019), where the parent compound serves as the reference scaffold within an internal derivative series [1]. No independent replication of the anticancer activity, no in vivo pharmacokinetic data, and no target engagement studies for the parent compound have been published as of the search date. Consequently, procurement decisions must weigh this limited evidence base against the compound's demonstrated utility as a validated starting point for SAR exploration.

Evidence gap Comparative pharmacology Research prioritization

Validated Application Scenarios for 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole in Scientific and Industrial Research


Parent Scaffold for Structure–Activity Relationship (SAR) Campaigns Targeting Triple-Negative Breast Cancer

The compound serves as the unsubstituted parent scaffold (7a) in a published SAR series of 15 derivatives, where substitutions at the R₁–R₄ positions modulated cytotoxicity by up to ~3-fold against MCF-7 and MDA-MB-453 cell lines [1]. The parent compound's IC₅₀ of 32.17 µM (MCF-7) and 11.12 µM (MDA-MB-453) provides a quantifiable baseline for assessing potency gains from structural modifications, making it the appropriate starting material for medicinal chemistry optimization programs focused on TNBC [1].

Synthetic Intermediate for 1,3,4-Oxadiazole Derivative Libraries

With an isolated yield of 89% and a well-characterized synthetic protocol (phenoxyacetic acid → hydrazide → POCl₃ cyclodehydration), this compound is a practical building block for generating diverse 2,5-disubstituted-1,3,4-oxadiazole libraries [1]. The phenoxymethyl group at position 2 provides a synthetic handle that can be further modified, enabling access to analogs not readily accessible from the simpler 2,5-diphenyl-1,3,4-oxadiazole scaffold [2].

In Silico Drug Design and Molecular Docking Reference Compound

The compound's crystal structure (confirmed via single-crystal XRD for derivatives 7b and 7m) and its computationally validated binding mode to the estrogen receptor (docking scores reported in Lakshmithendral et al., 2019) make it a useful reference ligand for computational chemistry workflows targeting ER-mediated pathways [1]. Its zero Lipinski violations and favorable predicted ADME profile support its use as a starting point for virtual screening and de novo design campaigns [1].

Broad-Spectrum Biological Screening in Academic and Contract Research Settings

Preliminary antibacterial screening data indicate that the parent scaffold exhibits detectable activity against Gram-positive S. aureus, in addition to its documented anticancer activity [3]. This multi-target biological profile, combined with its favorable predicted drug-like properties, makes it a candidate for inclusion in phenotypic screening panels where polypharmacology is an asset rather than a liability [1][3].

Quote Request

Request a Quote for 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.